molecular formula C29H58O5 B13447725 3,5-Di-O-lauryl-D-xylofuranose

3,5-Di-O-lauryl-D-xylofuranose

Cat. No.: B13447725
M. Wt: 486.8 g/mol
InChI Key: ILYWWHOFKRZFEV-HFVNIMEJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Di-O-lauryl-D-xylofuranose typically involves the esterification of D-xylofuranose with lauryl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Di-O-lauryl-D-xylofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Di-O-lauryl-D-xylofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Di-O-lauryl-D-xylofuranose involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds. This process is crucial for the modification of proteins and lipids, affecting their function and stability. Additionally, its ester groups can undergo hydrolysis, releasing lauryl alcohol, which has surfactant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Di-O-lauryl-D-xylofuranose is unique due to its specific lauryl modifications, which impart distinct hydrophobic properties and make it suitable for applications in surfactant and emulsifier production. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemistry .

Properties

Molecular Formula

C29H58O5

Molecular Weight

486.8 g/mol

IUPAC Name

(3R,4R,5R)-4-dodecoxy-5-(dodecoxymethyl)oxolane-2,3-diol

InChI

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-26-28(27(30)29(31)34-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h26-31H,3-25H2,1-2H3/t26-,27-,28+,29?/m1/s1

InChI Key

ILYWWHOFKRZFEV-HFVNIMEJSA-N

Isomeric SMILES

CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOCC1C(C(C(O1)O)O)OCCCCCCCCCCCC

Origin of Product

United States

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